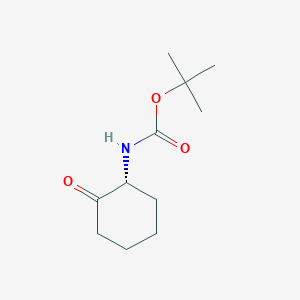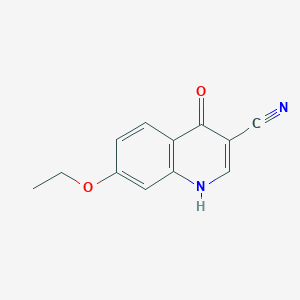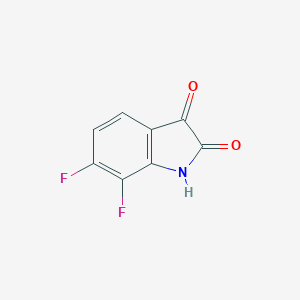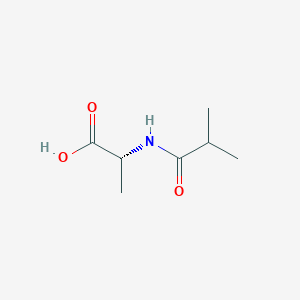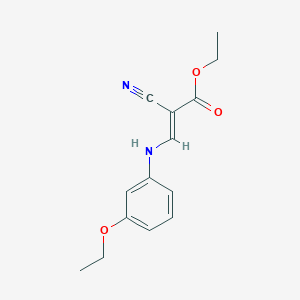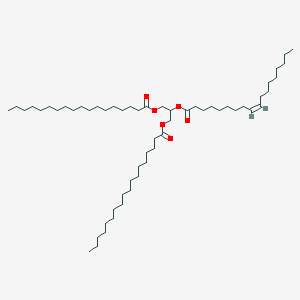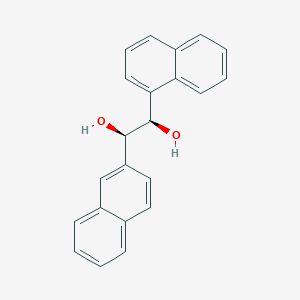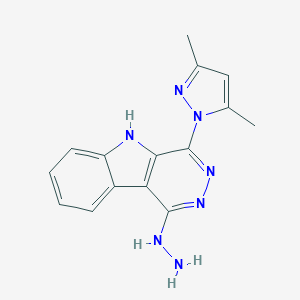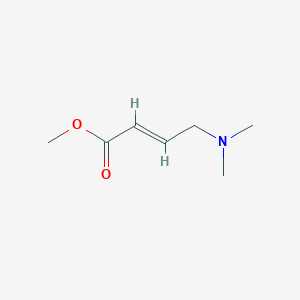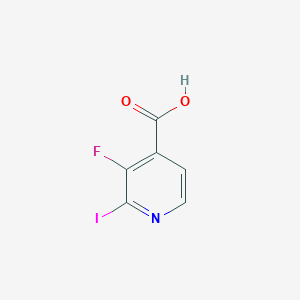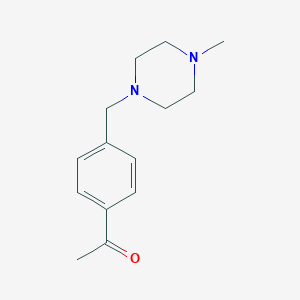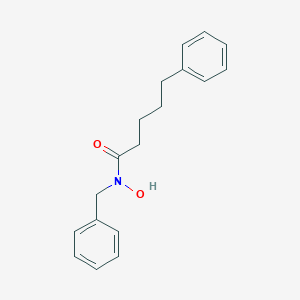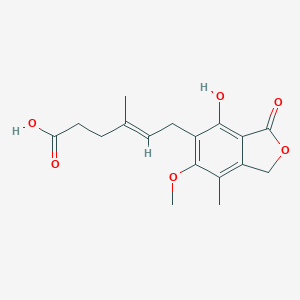
マイコフェノール酸
概要
説明
ミコフェノール酸は、Penicillium stoloniferumという菌類から得られる強力な免疫抑制剤です。 主に臓器移植拒絶反応の予防に使用されており、抗菌、抗真菌、抗ウイルス作用を示すことがわかっています 。 ミコフェノール酸は、リンパ球の増殖に不可欠なde novoプリン生合成を阻害することで作用します .
科学的研究の応用
生化学分析
Biochemical Properties
Mycophenolic acid plays a significant role in biochemical reactions by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides . This inhibition leads to a decrease in guanosine triphosphate (GTP) levels, which are essential for DNA and RNA synthesis. Mycophenolic acid interacts with various biomolecules, including IMPDH, and prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), thereby reducing the availability of guanine nucleotides .
Cellular Effects
Mycophenolic acid affects various types of cells and cellular processes. It has a cytostatic effect on T and B lymphocytes, inhibiting their proliferation . This compound also suppresses antibody formation by B lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . Additionally, mycophenolic acid influences cell signaling pathways, gene expression, and cellular metabolism by reducing the availability of guanine nucleotides .
Molecular Mechanism
The molecular mechanism of mycophenolic acid involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides . By binding to IMPDH, mycophenolic acid prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), leading to a decrease in guanosine triphosphate (GTP) levels . This reduction in GTP levels affects DNA and RNA synthesis, ultimately inhibiting the proliferation of lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mycophenolic acid change over time. The compound is rapidly hydrolyzed to its active form, mycophenolic acid, which has a half-life of approximately 17.9 hours . Over time, mycophenolic acid can degrade, leading to a decrease in its immunosuppressive effects. Long-term studies have shown that mycophenolic acid can cause gastrointestinal adverse effects, including diarrhea and nausea .
Dosage Effects in Animal Models
In animal models, the effects of mycophenolic acid vary with different dosages. At lower doses, mycophenolic acid effectively inhibits lymphocyte proliferation without causing significant adverse effects . At higher doses, mycophenolic acid can cause toxic effects, including gastrointestinal disturbances and bone marrow suppression . Threshold effects have been observed, with higher doses leading to more pronounced immunosuppressive effects .
Metabolic Pathways
Mycophenolic acid is involved in several metabolic pathways, primarily through its inhibition of inosine monophosphate dehydrogenase (IMPDH) . This inhibition affects the de novo synthesis of guanine nucleotides, leading to a decrease in guanosine triphosphate (GTP) levels . Mycophenolic acid is metabolized in the liver by glucuronidation, forming mycophenolic acid glucuronide (MPAG), which is then excreted in the urine .
Transport and Distribution
Mycophenolic acid is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in the blood, with up to 97% of the compound bound to albumin . Mycophenolic acid is absorbed in the small intestine and distributed to various tissues, including the liver, where it undergoes metabolism . The compound’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of mycophenolic acid involves its distribution to various cellular compartments. Mycophenolic acid biosynthetic enzymes are compartmentalized, with the polyketide synthase MpaC’ located in the cytosol, the prenyltransferase MpaA’ associated with the Golgi apparatus, and the oxygenase MpaB’ bound to the endoplasmic reticulum . This compartmentalization is essential for the proper functioning of the biosynthetic pathway and the compound’s immunosuppressive effects .
準備方法
合成経路と反応条件
ミコフェノール酸は、Penicillium brevicompactumなどのPenicillium属の様々な種を用いた微生物発酵によって合成できます 。 生産には、浸水発酵が用いられ、炭素源、窒素源、リン酸源、温度、pHなどの因子を調整することで収率を最適化できます 。 発酵プロセスは通常約180時間続き、生成物は高速液体クロマトグラフィーで精製されます .
工業生産方法
ミコフェノール酸の工業生産には、撹拌発酵槽を用いた大規模発酵が用いられます。このプロセスには、発酵培地と条件を最適化して収率を最大化することが含まれます。 ミコフェノール酸のナトリウム塩とミコフェノール酸モフェチルという誘導体は、臨床使用のために生産されています .
化学反応の分析
反応の種類
ミコフェノール酸は、酸化、還元、置換などの様々な化学反応を起こします。 ミコフェノール酸は、リンパ球におけるグアノシン合成に重要なイノシン一リン酸脱水素酵素を阻害することが知られています .
一般的な試薬と条件
ミコフェノール酸を含む反応に用いられる一般的な試薬には、酸化剤、還元剤、様々な溶媒が含まれます。 これらの反応の条件は、通常、穏やかな温度から中程度の温度、中性からわずかに酸性のpHです .
生成される主な生成物
ミコフェノール酸の反応から生成される主な生成物には、そのナトリウム塩とミコフェノール酸モフェチルが含まれます。 これらの誘導体は、臨床的に臓器移植拒絶反応の予防に使用されています .
作用機序
類似化合物との比較
ミコフェノール酸は、その強力な免疫抑制作用とイノシン一リン酸脱水素酵素を阻害する能力において独特です。類似の化合物には次のようなものがあります。
アザチオプリン: 臓器移植拒絶反応の予防に使用される別の免疫抑制剤ですが、作用機序が異なります。
メトトレキセート: 自己免疫疾患や特定の癌の治療に使用され、ジヒドロ葉酸レダクターゼを阻害し、プリンとピリミジンの合成に影響を与えます。
シクロスポリン: カルシニューリンを阻害し、T細胞の活性化を阻害する免疫抑制剤。
ミコフェノール酸は、イノシン一リン酸脱水素酵素の特異的な阻害と臓器移植拒絶反応の予防における有効性によって際立っています .
特性
IUPAC Name |
6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSFSBZBAHARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860315 | |
| Record name | 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-60-3 | |
| Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of MPA?
A1: MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) [, ]. IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.
Q2: How does MPA's inhibition of IMPDH lead to immunosuppression?
A2: By inhibiting IMPDH, MPA depletes intracellular guanine nucleotide pools, particularly in lymphocytes [, ]. Lymphocytes rely heavily on the de novo pathway for guanine nucleotide synthesis, making them particularly susceptible to MPA's effects. This depletion inhibits lymphocyte proliferation and function, ultimately leading to immunosuppression.
Q3: Does MPA affect other cell types besides lymphocytes?
A3: While MPA primarily targets lymphocytes, it can impact other cell types if they rely heavily on the de novo pathway for guanine nucleotide synthesis []. One study found that MPA altered endothelial cell nucleotide levels, leading to changes in membrane glycosylation and E-selectin expression [].
Q4: What is the molecular formula and weight of MPA?
A4: The molecular formula for MPA is C17H20O6, and its molecular weight is 320.34 g/mol [, ].
Q5: Is there information available about the spectroscopic data for MPA?
A5: Unfortunately, the provided abstracts do not offer detailed spectroscopic data for MPA. Further research in spectroscopic databases or full-text articles is recommended.
Q6: How stable is MPA under various storage conditions?
A6: One study investigating an Emit assay for MPA found that samples were stable under various storage conditions, although storage at -20°C is recommended for periods longer than one day []. Specific stability data under varying pH, temperature, and light exposure would require further investigation.
Q7: What is the active metabolite of mycophenolate mofetil (MMF)?
A7: MMF is rapidly hydrolyzed to MPA, its pharmacologically active metabolite, after oral administration [, ].
Q8: How is MPA metabolized in the body?
A8: MPA is primarily metabolized by glucuronidation to its inactive metabolite, mycophenolic acid glucuronide (MPAG), and a lesser extent to its acyl glucuronide (AcMPAG) [, ].
Q9: What enzyme is responsible for the deglucuronidation of AcMPAG in the liver?
A9: Research has identified α/β hydrolase domain containing 10 (ABHD10) as the enzyme responsible for AcMPAG deglucuronidation in the human liver []. This enzyme could potentially influence the incidence of MPA-induced immunotoxicity associated with AcMPAG.
Q10: Does the co-administration of other immunosuppressants affect MPA pharmacokinetics?
A10: Yes, several studies have shown that co-administration of other immunosuppressants, particularly ciclosporin and sirolimus, can significantly alter the pharmacokinetics of MPA [, , ]. For instance, patients taking MMF with sirolimus experience higher MPA exposure and lower MPA metabolite exposure than those treated with MMF and ciclosporin [].
Q11: Does pantoprazole affect the bioavailability of MMF and enteric-coated mycophenolate sodium (EC-MPS)?
A11: Research indicates that while pantoprazole significantly lowers MPA exposure following MMF administration, it does not alter the pharmacokinetics of EC-MPS []. This differential effect could be attributed to the different formulations and absorption mechanisms of the two drugs.
Q12: Is there a correlation between MPA exposure and clinical outcomes in transplant recipients?
A12: Yes, studies have shown that MPA exposure, often measured as the area under the concentration-time curve (AUC), is correlated with both the risk of acute rejection and the occurrence of chronic lung allograft dysfunction in transplant recipients [, ].
Q13: How does MPA exposure vary among patients?
A13: MPA exhibits significant interpatient pharmacokinetic variability, influenced by factors such as race, sex, concurrent medications, and enterohepatic circulation [, ].
Q14: Can limited sampling strategies accurately estimate MPA exposure?
A14: Several studies have explored limited sampling strategies (LSS) to estimate MPA AUC [, , ]. While some LSS models show promise, their accuracy can vary depending on the patient population and the specific time points used for sampling.
Q15: Are there any known toxicities associated with MPA?
A15: MPA has been associated with hematologic abnormalities, viral infections, and an increased risk of certain cancers, particularly in long-term use []. Close monitoring of patients on MPA therapy is crucial to manage potential adverse effects.
Q16: Are there any specific drug delivery strategies being explored for MPA?
A16: While the provided abstracts do not delve into specific drug delivery strategies for MPA, research in this area could focus on improving targeted delivery to lymphocytes or reducing systemic exposure to minimize side effects.
Q17: What analytical methods are commonly used to measure MPA concentrations?
A17: High-performance liquid chromatography (HPLC) with UV or fluorescence detection and enzyme immunoassays are commonly used to measure MPA concentrations in biological samples [, , , ].
Q18: What considerations are important for developing an analytical method for MPA?
A18: Key considerations include sensitivity, specificity (especially regarding MPA metabolites like MPAG and AcMPAG), linearity, accuracy, precision, and the ability to process a high volume of samples [].
Q19: Can resistance to MPA develop?
A19: Yes, resistance to MPA can occur. One study found that resistant neuroblastoma cells exhibited a 5.4-fold increase in IMPDH activity compared to sensitive cells, suggesting a potential resistance mechanism [].
Q20: What are the alternatives to MPA in immunosuppressive therapy?
A20: Other immunosuppressive agents used in transplantation include calcineurin inhibitors (e.g., tacrolimus, cyclosporine), mTOR inhibitors (e.g., sirolimus, everolimus), and anti-thymocyte globulins [, ]. The choice of immunosuppressive regimen depends on various factors, including the type of transplant, patient characteristics, and risk factors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


